N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide hydrochloride
Overview
Description
N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide hydrochloride is a useful research compound. Its molecular formula is C12H15ClF3N3O and its molecular weight is 309.71 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide hydrochloride, also known as TFMPP, is an entactogenic drug . Its primary target is the serotonin receptor in the brain . Serotonin is a neurotransmitter that plays a crucial role in mood regulation, and the serotonin receptor is responsible for receiving and transmitting these signals .
Mode of Action
TFMPP selectively promotes the release of serotonin . When used in combination with 1-benzylpiperazine, TFMPP increases both serotonin and dopamine, mirroring the effects of 3,4-methylenedioxymethamphetamine . This interaction with its targets leads to changes in mood and perception .
Biochemical Pathways
The primary biochemical pathway affected by TFMPP is the serotonergic pathway . By promoting the release of serotonin, TFMPP enhances the activity of this pathway, leading to increased transmission of serotonin signals . This can result in downstream effects such as mood elevation and increased sociability .
Pharmacokinetics
It is known that tfmpp can induce seizures, suggesting that it can cross the blood-brain barrier and interact with central nervous system targets .
Result of Action
The molecular and cellular effects of TFMPP’s action primarily involve the enhancement of serotonergic signaling . This can lead to a range of psychological effects, including mood elevation, increased sociability, and potentially hallucinations .
Action Environment
Environmental factors can influence the action, efficacy, and stability of TFMPP. For example, the presence of other substances, such as 1-benzylpiperazine, can enhance the effects of TFMPP . Additionally, individual factors such as the user’s health status, genetic makeup, and use of other medications can also impact the effects of TFMPP .
Properties
IUPAC Name |
N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N3O.ClH/c13-12(14,15)9-2-1-3-10(8-9)17-11(19)18-6-4-16-5-7-18;/h1-3,8,16H,4-7H2,(H,17,19);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSYJHECVMKRKSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)NC2=CC=CC(=C2)C(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClF3N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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